3'-Amino-2',3'-dideoxyuridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3'-Amino-2',3'-dideoxyuridine involves complex organic reactions that highlight the intricacies of nucleoside analog development. The literature review does not specify methods directly related to 3'-Amino-2',3'-dideoxyuridine but discusses advancements in the asymmetric synthesis of α-amino acids and nucleotide analogs, which are closely related to the synthetic processes involved in creating nucleoside derivatives (Aceña, Sorochinsky, & Soloshonok, 2012), (Ray et al., 2003).

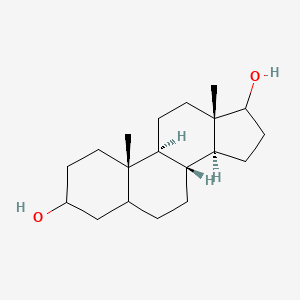

Molecular Structure Analysis

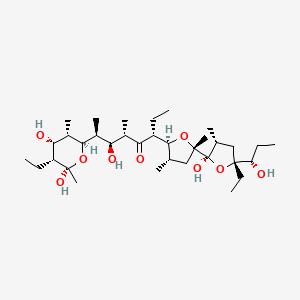

The molecular structure of 3'-Amino-2',3'-dideoxyuridine is fundamental to its chemical behavior and interactions. While specific studies on this compound are not detailed, research on similar compounds emphasizes the importance of structural characterization in understanding the activity of nucleoside analogs (Glišić, Rychlewska, & Djuran, 2012).

Chemical Reactions and Properties

The chemical reactions involving 3'-Amino-2',3'-dideoxyuridine can be complex, depending on the functional groups involved. The amino group in the 3' position may undergo various reactions, including substitution and addition reactions, which are essential for modifying the compound for specific scientific or therapeutic purposes. For example, the literature on gold(III) complexes with amino acids provides insights into the types of reactions amino groups can participate in (Glišić et al., 2012).

Physical Properties Analysis

The physical properties of 3'-Amino-2',3'-dideoxyuridine, such as solubility, melting point, and stability, are critical for its handling and application in various experimental conditions. While specific data on 3'-Amino-2',3'-dideoxyuridine is not available, the study of amino acids and peptides provides a general understanding of how such properties are analyzed and their significance in biochemical and pharmaceutical contexts (Sosnovskikh, 2018).

Chemical Properties Analysis

The chemical properties of 3'-Amino-2',3'-dideoxyuridine, including reactivity, stability under various conditions, and interaction with other biomolecules, are crucial for its functional application. Studies on similar compounds and reactions offer insights into understanding the chemical behavior of nucleoside derivatives (Glišić et al., 2012), (Sosnovskikh, 2018).

Applications De Recherche Scientifique

Synthesis and Biological Activities : A study synthesized 3'-Amino-2',3'-dideoxyribonucleosides and found that 3'-Amino-2',3'-dideoxy-5-fluorouridine exhibited notable biological activity, with effectiveness against adenovirus and some Gram-positive bacteria, without significant cytotoxicity to mammalian cells (Krenitsky et al., 1983).

Catabolic Disposition in Hepatocytes : Another study focused on the catabolic disposition of 3'-azido-2',3'-dideoxyuridine in hepatocytes, highlighting its potential as a treatment for human immunodeficiency virus (HIV), and suggested that enzymatic reduction to a 3'-amino derivative is a general catabolic pathway of 3'-azido-2',3'-dideoxynucleosides (Cretton et al., 1992).

Cytotoxicity in Cultured Cells : A study found that 3'-Amino-2',3'-dideoxycytidine is a potent inhibitor of the replication of cultured L1210 cells, with specific ribo- and deoxyribonucleosides able to prevent and reverse its cytotoxic effects (Mancini & Lin, 1983).

Use in Anticancer Research : Research explored the use of SiO2 nanoparticles for delivering phosphorylated 2',3'-dideoxyuridine to increase its anticancer potency, suggesting a novel approach for cancer treatment (Vasilyeva et al., 2018).

Inhibition of HIV Reverse Transcriptase : 2',3'-Dideoxyuridine-5'-triphosphate has been found to be a potent inhibitor of HIV reverse transcriptase, suggesting its potential as a therapeutic agent against HIV (Hao et al., 1990).

Synthesis for Chemical Replication : Oligonucleotides with 3'-amino-2',3'-dideoxyuridine residues have been synthesized for use in primer extension reactions in DNA synthesis, indicating potential applications in molecular biology and genotyping (Baumhof et al., 2006).

Safety And Hazards

Propriétés

IUPAC Name |

1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4,10H2,(H,11,14,15)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGYFDPAEFUDKS-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50233442 | |

| Record name | 3'-Amino-2',3'-dideoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Amino-2',3'-dideoxyuridine | |

CAS RN |

84472-86-6 | |

| Record name | 3'-Amino-2',3'-dideoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084472866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Amino-2',3'-dideoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the 5-alkynyl group in 3'-terminal 5-(3-acylamidopropargyl)-3'-amino-2',3'-dideoxyuridine residues in oligonucleotide synthesis?

A: The 5-alkynyl group serves as a crucial functional handle for further derivations. It facilitates on-support Sonogashira coupling with N-tritylpropargylamine during oligonucleotide synthesis. [] This allows for the introduction of a propargylamine side chain, which can be further acylated to modulate the reactivity of the 3'-amino group during primer extension reactions.

Q2: How do different acyl groups on the propargylamine side chain of 3'-terminal 5-(3-acylamidopropargyl)-3'-amino-2',3'-dideoxyuridine affect primer extension reactions?

A: Acylation of the propargylamine side chain with specific acyl groups has been shown to accelerate primer extension reactions using 7-azabenzotriazole esters of 2'-deoxynucleotides. [] Among the tested acyl groups, the residue of 4-pyrenylbutyric acid was found to be particularly effective, enhancing both the speed and selectivity of primer extension compared to the control primer.

Q3: What are the potential applications of fast-reacting primers containing 3'-terminal 5-(3-acylamidopropargyl)-3'-amino-2',3'-dideoxyuridine residues?

A: Fast-reacting primers show promise in applications requiring rapid and efficient single-nucleotide additions, such as genotyping. [] Their ability to accelerate and enhance the selectivity of primer extension reactions makes them valuable tools for DNA analysis and manipulation.

Q4: What are the observed conformational preferences of 3'- and 5'-azido and amino derivatives of 5-methoxymethyl-2'-deoxyuridine?

A: NMR studies revealed distinct conformational preferences for 3'- and 5'-substituted derivatives of 5-methoxymethyl-2'-deoxyuridine. [] While the 5'-derivatives, like the parent compound, favor the S conformation of the furanose ring, the 3'-derivatives demonstrate a preference for the N conformation. Interestingly, the N conformation preference in 5-methoxymethyl-3'-amino-2',3'-dideoxyuridine is pH-dependent. []

Q5: What is the impact of the glycosidic conformation on the antiherpes activity of 5-methoxymethyl-2'-deoxyuridine derivatives?

A: The glycosidic conformation appears to play a role in the antiherpes activity of 5-methoxymethyl-2'-deoxyuridine analogs. Specifically, the 5'-amino derivative, which exhibits a significant population of the syn glycosidic conformation, showed lower anti-HSV-1 activity compared to the parent compound and the 3'-amino derivative, both of which predominantly adopt the anti conformation. []

Q6: How does the synthesis of L-3′-Amino-2′,3′-dideoxyuridines differ from their D-enantiomers?

A: While specific details require referring to the original research [], synthesizing L-nucleosides often involves different starting materials and synthetic strategies compared to their more common D-counterparts. This difference arises from the distinct stereochemistry of the sugar moiety in L-sugars.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.